molecular formula C19H21NO2 B011538 Murrayafoline B CAS No. 100108-68-7

Murrayafoline B

Cat. No. B011538
M. Wt: 295.4 g/mol
InChI Key: HADDQVPXMQAUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Murrayafoline B is a natural product that belongs to the carbazole alkaloid family. It was first isolated from the leaves of Murraya koenigii, commonly known as curry leaves. The compound has attracted significant attention from the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Structure

  • Murrayafoline B has been synthesized through palladium-catalyzed oxidative cyclization, constructing its unique carbazole skeleton. This synthesis approach provides insights into the structural complexity and potential chemical modifications of Murrayafoline B (Kutz, Schmidt, & Knölker, 2016).

Potential Therapeutic Applications

  • Cancer Research:

    • Murrayafoline A, a closely related compound, shows potential as a chemotherapeutic agent for colon cancer treatment by antagonizing Wnt/beta-catenin signaling and promoting degradation of intracellular beta-catenin (Choi et al., 2010).
    • Carbazole alkaloids, including Murrayafoline A, demonstrate cytotoxic properties against various cancer cell lines, suggesting a potential role in cancer therapy (Itoigawa et al., 2000).
    • Anti-tumor effects of liposomes containing Murrayafoline A against liver cancer cells in both 2D and 3D cultured models indicate its potential in cancer treatment research (Pham et al., 2022).
  • Anti-inflammatory Properties:

    • Murrayafoline A derivatives show inhibitory effects on the production of pro-inflammatory cytokines, suggesting anti-inflammatory properties (Thuy et al., 2013).
  • Cardiovascular Research:

    • Alterations in contractions and L-type Ca2+ currents by Murrayafoline-A in rat ventricular myocytes indicate a potential role in cardiovascular research (Son et al., 2014).
  • Vascular Cell Research:

    • Murrayafoline A induces a G0/G1-phase arrest in platelet-derived growth factor-stimulated vascular smooth muscle cells, suggesting its role in atherosclerosis and restenosis research (Han et al., 2015).

Other Potential Applications

  • Antifungal Properties:

    • Derivatives of Murrayafoline A show antifungal properties against Cladosporium cucumerinum, indicating the potential for development into antifungal agents (Cuong et al., 2008).
  • Larvicidal Activity:

    • Carbazole alkaloids, including Murrayafoline A, exhibit strong larvicidal activity against the dengue fever mosquito, Aedes aegypti (Sukari et al., 2013).

properties

CAS RN

100108-68-7

Product Name

Murrayafoline B

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-1-ol

InChI

InChI=1S/C19H21NO2/c1-11(2)5-6-14-17(22-4)8-7-13-15-9-12(3)10-16(21)19(15)20-18(13)14/h5,7-10,20-21H,6H2,1-4H3

InChI Key

HADDQVPXMQAUDK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)NC3=C2C=CC(=C3CC=C(C)C)OC

Canonical SMILES

CC1=CC2=C(C(=C1)O)NC3=C2C=CC(=C3CC=C(C)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Murrayafoline B
Reactant of Route 2
Reactant of Route 2
Murrayafoline B
Reactant of Route 3
Murrayafoline B
Reactant of Route 4
Murrayafoline B
Reactant of Route 5
Murrayafoline B
Reactant of Route 6
Murrayafoline B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.